molecular formula C11H7Br2N B372557 2,6-Dibromo-3-phenylpyridine CAS No. 102249-44-5

2,6-Dibromo-3-phenylpyridine

Cat. No.: B372557
CAS No.: 102249-44-5
M. Wt: 312.99g/mol
InChI Key: UISUYDGTYFTMIS-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-phenylpyridine is an organic compound with the molecular formula C₁₁H₇Br₂N. It is a derivative of pyridine, where two bromine atoms are substituted at the 2 and 6 positions, and a phenyl group is attached at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-phenylpyridine typically involves the bromination of 3-phenylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow bromination processes. These methods ensure higher yields and purity of the product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-phenylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-phenylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-3-phenylpyridine is unique due to the presence of both bromine atoms and a phenyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of substituents makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

2,6-dibromo-3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Br2N/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISUYDGTYFTMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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